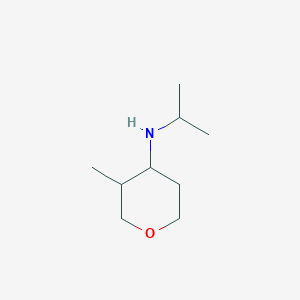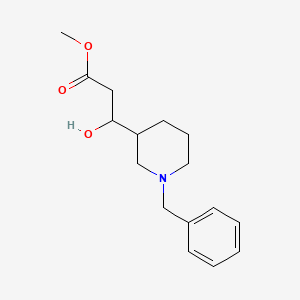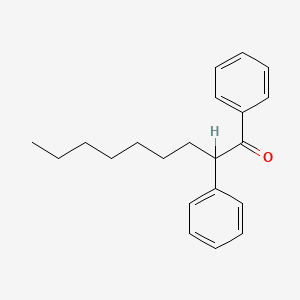
2-(1-benzylpiperidin-3-yl)-N,N-dimethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzylpiperidin-3-yl)-N,N-dimethylethanamine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylpiperidin-3-yl)-N,N-dimethylethanamine typically involves the reaction of piperidine derivatives with benzyl halides and dimethylamine
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(1-Benzylpiperidin-3-yl)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
科学的研究の応用
2-(1-Benzylpiperidin-3-yl)-N,N-dimethylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-(1-benzylpiperidin-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various pharmacological effects, including potential therapeutic benefits for neurological conditions.
類似化合物との比較
Similar Compounds
- 2-(1-Benzylpiperidin-3-yl)pyridine
- 2-(1-Benzylpiperidin-3-yl)propanal
- Piperine
Uniqueness
2-(1-Benzylpiperidin-3-yl)-N,N-dimethylethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors sets it apart from other piperidine derivatives, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H26N2 |
|---|---|
分子量 |
246.39 g/mol |
IUPAC名 |
2-(1-benzylpiperidin-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H26N2/c1-17(2)12-10-16-9-6-11-18(14-16)13-15-7-4-3-5-8-15/h3-5,7-8,16H,6,9-14H2,1-2H3 |
InChIキー |
IOAMZHOLUQIING-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1CCCN(C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Prop-1-en-2-yl)benzo[d]thiazole](/img/structure/B13959807.png)

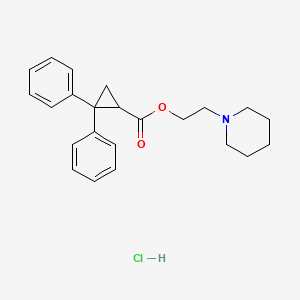




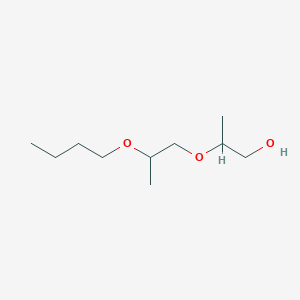
![(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13959861.png)
